Celocidina

Descripción general

Descripción

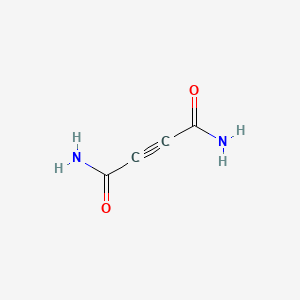

La Celocidina, también conocida como but-2-in-diamida, es un compuesto orgánico con la fórmula molecular C₄H₄N₂O₂. Se aisló por primera vez de varias especies de Streptomyces, incluyendo Streptomyces chibaensis, Streptomyces reticuli y Streptomyces sp. SF-536 . El compuesto contiene cuatro átomos de carbono, cuatro átomos de hidrógeno, dos átomos de oxígeno y dos átomos de nitrógeno. Presenta un triple enlace carbono-carbono entre los carbonos 2 y 3, y dos dobles enlaces carbono-oxígeno en el carbono 1 y el carbono 4 .

Aplicaciones Científicas De Investigación

La celocidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Industria: La this compound se utiliza en la producción de diversos intermediarios químicos y productos farmacéuticos.

Mecanismo De Acción

La celocidina ejerce sus efectos principalmente a través de sus propiedades antibacterianas. Inhibe el crecimiento de las bacterias interfiriendo con sus procesos metabólicos. El compuesto se dirige a las enzimas bacterianas y altera su función normal, lo que lleva a la muerte celular . Las vías moleculares exactas implicadas en su acción todavía están bajo investigación.

Compuestos similares:

- Acetylenedicarboxamida

- Ácido acetylenedicarboxílico diamida

- Aquamicina

- Lenamicina

Comparación: La this compound es única debido a su estructura específica, que incluye un triple enlace carbono-carbono y dos grupos amida idénticos. Esta estructura confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Por ejemplo, aunque la acetylenedicarboxamida y el ácido acetylenedicarboxílico diamida comparten grupos funcionales similares, sus actividades biológicas y perfiles de reactividad difieren de los de la this compound .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La celocidina se puede sintetizar mediante la condensación formal del ácido butin-dióico con amoníaco . La reacción normalmente implica el uso de un disolvente como agua o etanol, y el proceso se lleva a cabo en condiciones controladas de temperatura y presión para asegurar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de this compound implica la fermentación de cultivos de Streptomyces chibaensis. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la this compound . El proceso incluye pasos como la filtración, la extracción con disolventes y la cristalización para obtener this compound pura.

Análisis De Reacciones Químicas

Tipos de reacciones: La celocidina experimenta varias reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de la this compound puede producir aminas primarias.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos amida, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en condiciones básicas o ácidas.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Aminas primarias.

Sustitución: Amidas y ésteres sustituidos.

Comparación Con Compuestos Similares

- Acetylenedicarboxamide

- Acetylenedicarboxylic acid diamide

- Aquamycin

- Lenamycin

Comparison: Cellocidin is unique due to its specific structure, which includes a carbon-carbon triple bond and two identical amide groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while acetylenedicarboxamide and acetylenedicarboxylic acid diamide share similar functional groups, their biological activities and reactivity profiles differ from those of cellocidin .

Propiedades

IUPAC Name |

but-2-ynediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTGHKUTYAMZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73663-83-9 (hemihydrate) | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060261 | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-21-5 | |

| Record name | Cellocidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLENEDICARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLOCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K327HA41T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cellocidin inhibits the metabolism of α-ketoglutarate to succinate in Xanthomonas oryzae, the bacterium responsible for bacterial leaf blight in rice. [] This inhibition specifically targets NAD-requiring dehydrogenases, including α-ketoglutarate dehydrogenase, glutamic dehydrogenase, and malic dehydrogenase. [] Cellocidin does not affect NAD-non-requiring dehydrogenases like succinic dehydrogenase and urease. [] This selective inhibition suggests that cellocidin disrupts the Krebs cycle, a crucial metabolic pathway for energy production in bacteria. Additionally, cellocidin has been shown to inhibit the incorporation of thymidine into DNA in Bacillus subtilis, suggesting an additional mechanism of action targeting DNA synthesis. []

ANone: Cellocidin, also known as acetylenedicarboxamide, is characterized by the following:

- Spectroscopic data:

- UV absorption: Maximum absorption at 296 nm for the 1-amino-1,2-ethylenedicarboxamide derivative formed upon reaction with ammonia. []

- IR spectroscopy: Broad absorptions characteristic of amino acids (3400-2400 cm-1), specific absorptions for -NH3+ -COO- and RCONH2, but lacks the R-SH absorption seen in cysteine. []

A: Cellocidin's antibacterial activity is significantly reduced by sulfhydryl compounds like cysteine and glutathione. [, ] This antagonism is attributed to cellocidin's chemical reaction with sulfhydryl groups. [] Studies demonstrate that cellocidin inhibits the thiol-disulfide exchange reaction between 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) and reduced glutathione. [] This inhibition indicates that cellocidin likely forms covalent bonds with sulfhydryl groups, potentially explaining its reduced activity in their presence.

A: Research using 14C-labelled precursors in Streptomyces SF-536 cultures revealed that cellocidin biosynthesis is linked to the Krebs cycle. Specifically, cellocidin originates from carbon atoms 2-5 of 2-oxoglutarate, a key intermediate in this metabolic pathway. [, ]

ANone: Currently, specific resistance mechanisms to cellocidin in bacteria haven't been extensively documented in the provided research. Further investigation is needed to understand how bacteria might develop resistance and if it shares similarities with resistance mechanisms to other antibacterial agents.

ANone: The provided literature does not offer details regarding the ecotoxicological effects or degradation pathways of cellocidin. Evaluating its persistence in the environment, potential for bioaccumulation, and impact on various organisms would be essential for understanding its overall environmental impact.

A: Cellocidin was first identified as a potential antibacterial agent against Xanthomonas oryzae, aiming to control bacterial leaf blight in rice. [, ] Early studies focused on understanding its mechanism of action, biosynthesis, and potential as a less toxic alternative to organomercury compounds used in agriculture. [, ] Despite its initial promise, the research primarily remained within the scope of agricultural applications, with limited exploration of its broader antibacterial potential.

ANone: Several analytical techniques have been used in cellocidin research, including:

- Spectrophotometry: Cellocidin can be quantified by measuring the absorbance of its derivative, 1-amino-1,2-ethylenedicarboxamide, at 296 nm after reacting it with ammonia. This method is considered simple, accurate, and precise. []

- Thin Layer Chromatography (TLC): This method is used to separate and identify cellocidin and its reaction products with other compounds, such as cysteine. Visualization is achieved using ninhydrin reagent. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps elucidate the structural characteristics of cellocidin, particularly by analyzing its functional groups. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis provides detailed structural information about cellocidin and its reaction products, aiding in determining their molecular formula and configuration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.